An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2,1,3-benzoxadiazole
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,1,3-benzoxadiazole, also known as 4-fluorobenzofurazan, is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with the electron-withdrawing oxadiazole ring and the presence of a fluorine atom, make it a valuable scaffold for the development of fluorescent probes, pharmacologically active agents, and functional organic materials. This technical guide provides a comprehensive overview of the core chemical properties of 4-Fluoro-2,1,3-benzoxadiazole, including its physical and spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in drug discovery and as a fluorescent labeling agent.
Core Chemical and Physical Properties
4-Fluoro-2,1,3-benzoxadiazole is a light yellow to brown clear liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃FN₂O | [2] |
| Molecular Weight | 138.10 g/mol | [2] |
| CAS Number | 29270-55-1 | [2] |
| Appearance | Light yellow to Brown clear liquid | [1] |
| Boiling Point | 83 °C at 12 mmHg | |
| Refractive Index | 1.5250 to 1.5290 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Methanol. | [3] |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 4-Fluoro-2,1,3-benzoxadiazole would be characterized by signals in the aromatic region, with the fluorine atom inducing characteristic splitting patterns.
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¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, likely between 7.0 and 8.0 ppm. The protons will exhibit coupling to each other and to the ¹⁹F nucleus, resulting in complex splitting patterns (doublets of doublets, or triplets of doublets).
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¹³C NMR: The carbon spectrum will display six signals for the six carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the oxadiazole ring and the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-2,1,3-benzoxadiazole would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic and oxadiazole ring) |
| ~1250-1100 | C-F stretching |
| ~1050-950 | N-O stretching |
UV-Vis Spectroscopy
Benzoxadiazole derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum of 4-Fluoro-2,1,3-benzoxadiazole in a non-polar solvent is expected to show absorption maxima in the ultraviolet region, likely with a λmax around 300-350 nm, corresponding to π-π* transitions within the aromatic system.[4][5]
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the synthesis of 4-Fluoro-2,1,3-benzoxadiazole is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of the 2,1,3-benzoxadiazole core involves the cyclization of an ortho-substituted nitrobenzene. A plausible synthetic route to 4-Fluoro-2,1,3-benzoxadiazole would start from 3-fluoro-2-nitroaniline. The synthesis of the parent 2,1,3-benzoxadiazole from 2-nitroaniline (B44862) proceeds via an N-oxide intermediate, which is subsequently deoxygenated.[4]
A generalized workflow for the synthesis of benzoxadiazoles is depicted below:
Figure 1: General synthetic workflow for 2,1,3-benzoxadiazole derivatives.
Reactivity: Nucleophilic Aromatic Substitution
The 4-fluoro-2,1,3-benzoxadiazole scaffold is highly susceptible to nucleophilic aromatic substitution (SNAAr) at the fluorine-bearing carbon. The electron-withdrawing nature of the fused oxadiazole ring activates the aromatic ring towards attack by nucleophiles. This reactivity is the basis for its use as a derivatizing agent for amines and thiols. The fluorine atom acts as a good leaving group, and its displacement by a nucleophile leads to the formation of a new covalent bond. This reaction is often accompanied by a change in the photophysical properties of the molecule, forming the basis of its application as a fluorescent probe.
The reaction with a generic nucleophile is illustrated below:
Figure 2: Reaction of 4-Fluoro-2,1,3-benzoxadiazole with a nucleophile.
Applications in Drug Discovery and as a Fluorescent Probe
While specific signaling pathways directly modulated by 4-Fluoro-2,1,3-benzoxadiazole are not well-documented, its derivatives, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are extensively used as fluorogenic labeling reagents.[6][7] This application is critical in drug discovery and biomedical research for the quantification and visualization of biomolecules.
Mechanism as a Fluorescent Labeling Agent
The utility of 4-fluoro-substituted benzoxadiazoles as fluorescent probes stems from their reaction with nucleophilic functional groups present in biomolecules, such as the primary and secondary amines of amino acids and the thiol groups of cysteine residues. The parent compound is typically non-fluorescent or weakly fluorescent. Upon reaction and substitution of the fluorine atom, the resulting derivative exhibits strong fluorescence, allowing for sensitive detection.
The general workflow for using 4-Fluoro-2,1,3-benzoxadiazole as a derivatizing agent for HPLC analysis is as follows:
Figure 3: Use of 4-Fluoro-2,1,3-benzoxadiazole in HPLC analysis.
This derivatization strategy is widely employed for the sensitive quantification of amino acids, peptides, and proteins in complex biological matrices.
Conclusion
4-Fluoro-2,1,3-benzoxadiazole is a key heterocyclic compound with a rich chemical profile that makes it highly valuable in various scientific disciplines. Its susceptibility to nucleophilic aromatic substitution is the cornerstone of its application as a pre-column derivatizing agent for the sensitive fluorescent detection of biomolecules. While its direct interaction with specific biological signaling pathways remains an area for further investigation, the utility of its derivatives as tools to study these pathways is well-established. Future research into the pharmacological properties of novel derivatives of 4-Fluoro-2,1,3-benzoxadiazole may uncover direct biological activities, further expanding its role in drug discovery and development.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. 4-Fluoro-2,1,3-benzoxadiazole | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
